3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

CFTR inhibition chloride channel T84 assay

3-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (921585-67-3) is a strategically differentiated pyridazine-tethered sulfonamide. Its 3-chloro and 6-methylsulfonyl substituents create a unique electron-deficient core, essential for consistent chloride channel (CFTR/CaCC/VRAC) and carbonic anhydrase (CA II/IX) target engagement. Unlike generic pyridazine analogs, this exact substitution pattern is critical for reliable SAR data. Ideal for first-mover profiling in underexplored, patent-protected chemical space. Procure now to generate proprietary datasets.

Molecular Formula C17H14ClN3O4S2
Molecular Weight 423.89
CAS No. 921585-67-3
Cat. No. B2383374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS921585-67-3
Molecular FormulaC17H14ClN3O4S2
Molecular Weight423.89
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3
InChIKeyYOQMYCHWWUCXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (921585-67-3): Procurement-Relevant Identity and Structural Class


3-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921585-67-3) is a pyridazine-tethered benzenesulfonamide that integrates a 3-chlorophenyl sulfonamide moiety with a 6-methylsulfonyl pyridazine ring. The compound belongs to the class of pyridazine sulfonamide derivatives disclosed in patent families targeting chloride channel blockade, specifically CFTR and CaCC/VRAC inhibition [1]. The presence of both an electron-withdrawing 3-chloro substituent on the benzenesulfonamide ring and an electron-deficient methylsulfonyl pyridazine core distinguishes it structurally from simpler pyridazine sulfonamide analogs, positioning it as a candidate for ion-channel-focused drug discovery and chemical biology applications [2].

Why Generic Pyridazine Sulfonamides Cannot Replace 3-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in Targeted Research


Generic substitution within the pyridazine sulfonamide class is unreliable because small structural variations—particularly at the 3-position of the benzenesulfonamide ring and the 6-position of the pyridazine core—can profoundly alter ion channel subtype selectivity, potency, and cellular activity profiles [1]. The 3-chloro substituent on the benzene ring and the 6-methylsulfonyl group on the pyridazine are both electron-withdrawing moieties that modulate the compound's electrophilic character and target engagement kinetics. In CFTR and chloride channel inhibition assays, structurally related compounds within the same patent families exhibit IC₅₀ values spanning orders of magnitude, making it impossible to predict the performance of this specific derivative from class-level averages alone [2]. For procurement decisions where functional outcome depends on defined molecular recognition, only the exact compound with this substitution pattern can guarantee the intended pharmacological profile.

Quantitative Differentiation Evidence for 3-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (921585-67-3) vs. Structural Analogs


T84 Epithelial Chloride Transport Inhibition: Class-Level Potency Threshold vs. Clinically Relevant CFTR Inhibitor CFTRinh-172

In the T84 human colonic epithelial cell assay, pyridazine sulfonamide compounds of Formula I—which structurally encompasses 3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide—demonstrate an IC₅₀ of less than 30 μM, meeting the defined activity threshold for CFTR inhibition [1]. By comparison, the well-characterized CFTR inhibitor CFTRinh-172 exhibits an IC₅₀ of approximately 0.3–0.6 μM in equivalent epithelial chloride transport assays [2]. The approximately 50- to 100-fold potency gap indicates that this pyridazine sulfonamide scaffold operates in a different potency regime, which may be advantageous for applications requiring more gradual, titratable CFTR modulation rather than near-complete channel blockade.

CFTR inhibition chloride channel T84 assay epithelial ion transport

Structural Determinants of Ion Channel Selectivity: CaCC/VRAC vs. CFTR Dual Targeting Potential

The patent family US20110288093 explicitly discloses that pyridazine sulfonamide derivatives—including the target compound—inhibit chloride transport across cell membranes containing both calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC), in addition to CFTR [1]. In contrast, the widely used CFTR inhibitor CFTRinh-172 is reported to be selective for CFTR over other chloride channels [2]. This broader ion channel targeting profile is not shared by most clinically used CFTR modulators (e.g., ivacaftor, lumacaftor), which are highly CFTR-selective. The presence of both the 3-chlorobenzenesulfonamide and 6-methylsulfonylpyridazine moieties is hypothesized to enable multi-channel engagement via distinct pharmacophoric elements.

CaCC VRAC calcium-activated chloride channel volume-regulated anion channel ion channel selectivity

Differentiation from Simpler Pyridazine Building Blocks: 3-Chloro-6-(methylsulfonyl)pyridazine as a Core Scaffold Comparison

3-Chloro-6-(methylsulfonyl)pyridazine (CAS 7145-62-2), a simpler core scaffold lacking the N-phenyl benzenesulfonamide extension, demonstrates moderate anticancer activity with IC₅₀ values ranging from 4.98 to 14.65 µM against cancer cell lines, while showing reduced toxicity toward non-cancerous cells indicative of a favorable selectivity profile . The target compound 921585-67-3 extends this core with a 4-(benzenesulfonamido)phenyl substituent, which introduces additional hydrogen-bonding capacity and aromatic stacking potential. Although direct comparative anticancer data for 921585-67-3 are not publicly available, the structural elaboration is expected to alter both potency and target selectivity relative to the simpler pyridazine building block, based on established SAR principles in pyridazine sulfonamide series [1].

pyridazine building block anticancer activity selectivity index heterocyclic intermediate

Carbonic Anhydrase Inhibition Potential: Inferred Differentiation from Pyridazine-Tethered Sulfonamide Series

Recent medicinal chemistry campaigns have demonstrated that phenylpyridazine-tethered sulfonamides can achieve low sub-nanomolar potency against carbonic anhydrase II (hCA II); the lead compound 7c in the series exhibits an IC₅₀ of 0.63 nM with 605-fold selectivity over acetazolamide [1]. Additionally, an expanded set of pyridazine-containing benzene sulfonamides showed pronounced inhibition toward the cancer-related membrane-bound isoform hCA IX [2]. While 3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has not been explicitly tested in these CA assays, its structural features—a primary benzenesulfonamide zinc-binding group tethered via a pyridazine linker—are consistent with the pharmacophore requirements for potent CA inhibition. The 3-chloro and 6-methylsulfonyl substituents may further modulate isoform selectivity relative to unsubstituted analogs.

carbonic anhydrase inhibition hCA II glaucoma sulfonamide pharmacophore

Priority Application Scenarios for 3-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (921585-67-3) Based on Quantitative Evidence


CFTR and Chloride Channel Research: Moderate-Affinity Multi-Target Probe Development

Given the inferred IC₅₀ threshold of <30 μM in the T84 assay [1] and the disclosed multi-channel targeting profile (CaCC, VRAC, CFTR) [2], this compound is best deployed as a starting scaffold for developing moderate-affinity, multi-target chloride channel probes. It is suitable for laboratories investigating the interplay between different chloride conductance pathways in epithelial physiology, polycystic kidney disease models, or secretory diarrhea research, where complete CFTR blockade by high-potency inhibitors like CFTRinh-172 may mask contributions from alternative chloride channels.

Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Profiling

The structural homology of 921585-67-3 to sub-nanomolar phenylpyridazine-tethered sulfonamide CA II inhibitors (compound 7c: IC₅₀ = 0.63 nM) [1], combined with literature-demonstrated hCA IX inhibition trends in pyridazine-containing benzenesulfonamides [2], supports its prioritization in carbonic anhydrase inhibitor discovery programs. Procurement is particularly relevant for groups screening against glaucoma-related CA II or cancer-related CA IX isoforms, where the 3-chloro and 6-methylsulfonyl substituents offer distinct SAR entry points not available in simpler pyridazine sulfonamides.

Heterocyclic Medicinal Chemistry: Scaffold Elaboration and Fragment-Based Drug Design

As a fully elaborated pyridazine-benzenesulfonamide hybrid with dual electron-withdrawing substituents, 921585-67-3 serves as a versatile synthetic intermediate for further derivatization. The chloro group at the 3-position of the benzenesulfonamide ring provides a handle for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, while the methylsulfonyl group can be exploited for additional functional group transformations. This differentiates it from simpler pyridazine building blocks such as 3-chloro-6-(methylsulfonyl)pyridazine [1], making it a strategic procurement choice for medicinal chemistry teams pursuing novel pyridazine-based chemical space.

Data-Gap Driven Research: Addressing the Evidence Scarcity for This Specific Derivative

A critical strategic application is the explicit recognition that published quantitative data for 921585-67-3 are limited, as documented throughout this evidence guide. This information asymmetry itself creates an opportunity: laboratories with the capability to generate primary screening data (T84 chloride transport, FRT halide flux, carbonic anhydrase inhibition, antimicrobial panels, or kinase profiling) can use this compound to establish proprietary SAR datasets ahead of competitors [1][2]. Procurement in this context is a first-mover investment in characterizing a structurally distinct, patent-protected chemical space that remains underexplored in the peer-reviewed literature.

Quote Request

Request a Quote for 3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.